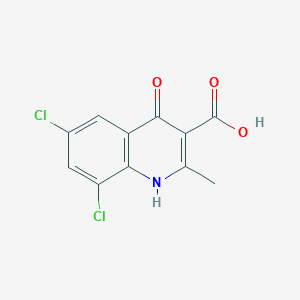
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6,8-dicloro-4-hidroxi-2-metilquinolina-3-carboxílico es un compuesto heterocíclico halogenado con la fórmula molecular C10H7Cl2NO. Es conocido por su estructura química única, que incluye dos átomos de cloro, un grupo hidroxilo y un grupo ácido carboxílico unido a un anillo de quinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 6,8-dicloro-4-hidroxi-2-metilquinolina-3-carboxílico típicamente involucra la halogenación del ácido 4-hidroxi-2-metilquinolina-3-carboxílico. Un método común incluye el uso de agentes clorantes como el oxicloruro de fósforo (POCl3) o el cloruro de tionilo (SOCl2) en condiciones controladas para introducir átomos de cloro en las posiciones 6 y 8 del anillo de quinolina .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reacciones de halogenación a gran escala utilizando agentes clorantes similares. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6,8-dicloro-4-hidroxi-2-metilquinolina-3-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar derivados de quinona.
Reducción: El compuesto se puede reducir para eliminar los átomos de cloro o modificar el anillo de quinolina.
Sustitución: Los átomos de cloro se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reemplazar los átomos de cloro en condiciones básicas.
Principales Productos Formados
Oxidación: Derivados de quinona con potencial actividad biológica.
Reducción: Derivados de quinolina desclorados o modificados.
Sustitución: Compuestos de quinolina funcionalizados con diversas propiedades químicas.
Aplicaciones Científicas De Investigación
El ácido 6,8-dicloro-4-hidroxi-2-metilquinolina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antivirales.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente para atacar enzimas o receptores específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 6,8-dicloro-4-hidroxi-2-metilquinolina-3-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura halogenada del compuesto le permite formar fuertes interacciones con estos objetivos, potencialmente inhibiendo su actividad o alterando su función. Los grupos hidroxilo y ácido carboxílico también juegan un papel en la unión a las moléculas diana, mejorando la eficacia general del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 6-Cloro-4-hidroxi-2-metilquinolina
- 7-Cloro-4-hidroxi-2-metilquinolina
- 2-Cloro-5,8-dimetoxi-4-metilquinolina
- 4-Cloro-6,8-dibromo-2-metilquinolina
Singularidad
El ácido 6,8-dicloro-4-hidroxi-2-metilquinolina-3-carboxílico es único debido a la presencia de dos átomos de cloro en las posiciones 6 y 8, lo que influye significativamente en su reactividad química y actividad biológica. Esta estructura distintiva le permite interactuar con objetivos moleculares de formas que los compuestos similares no pueden, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C11H7Cl2NO3 |
|---|---|
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
6,8-dichloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)10(15)6-2-5(12)3-7(13)9(6)14-4/h2-3H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
AJYJNSSBNLGQFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
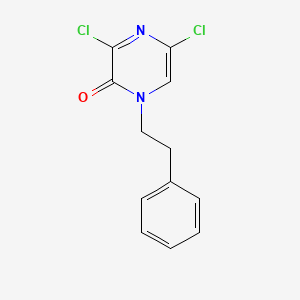

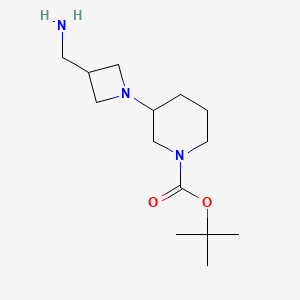
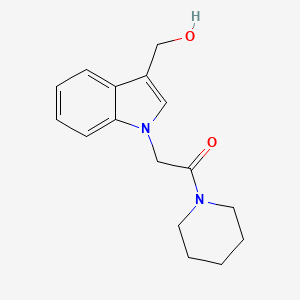
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)


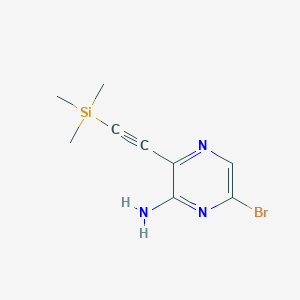



![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
